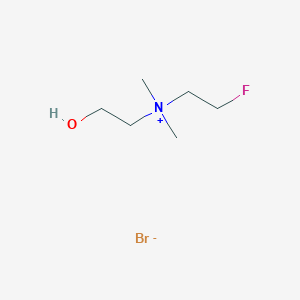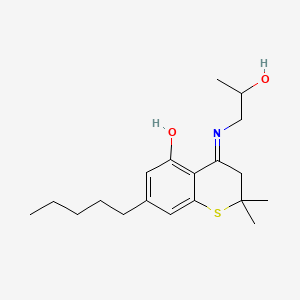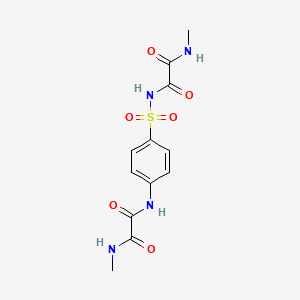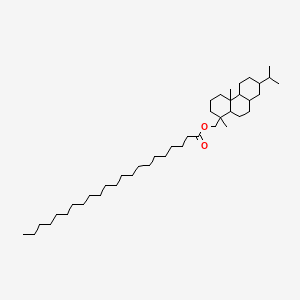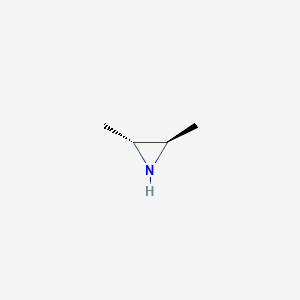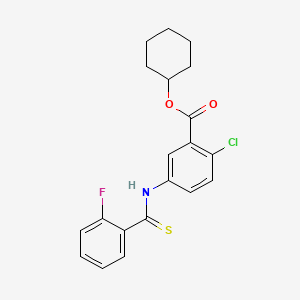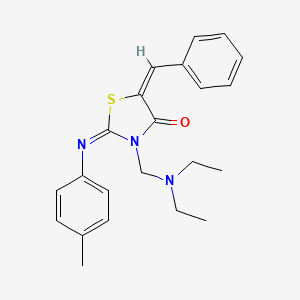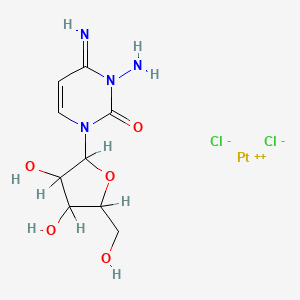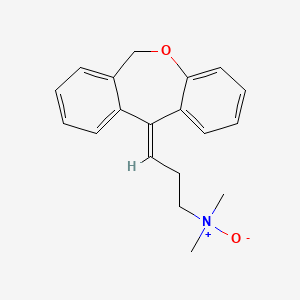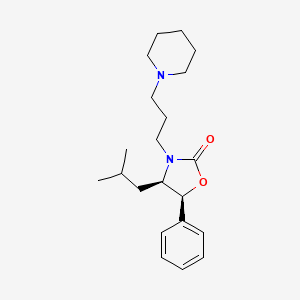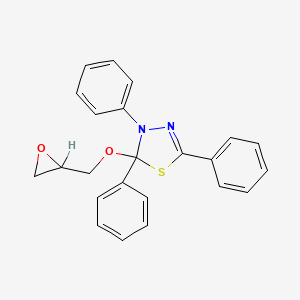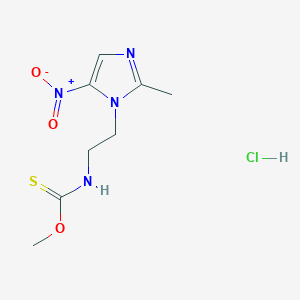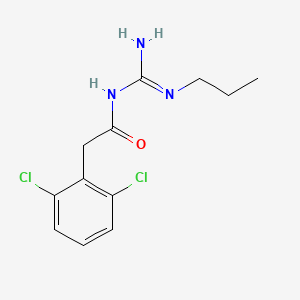
1-(2,6-Dichlorophenylacetyl)-3-n-propylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichlorophenylacetyl)-3-n-propylguanidine is a synthetic organic compound belonging to the class of guanidines It is characterized by the presence of a dichlorophenyl group attached to an acetyl group, which is further linked to a propylguanidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenylacetyl)-3-n-propylguanidine typically involves the reaction of 2,6-dichlorophenylacetic acid with n-propylguanidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to meet the demand for the compound in various applications. The industrial production methods focus on optimizing the reaction parameters to ensure cost-effectiveness and efficiency while maintaining the quality of the product.
化学反応の分析
Types of Reactions
1-(2,6-Dichlorophenylacetyl)-3-n-propylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1-(2,6-Dichlorophenylacetyl)-3-n-propylguanidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential effects on cellular processes, including enzyme inhibition and autophagy induction.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1-(2,6-Dichlorophenylacetyl)-3-n-propylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as glycogen phosphorylase, which plays a crucial role in glycogenolysis. Additionally, it can induce autophagy in cancer cells, leading to cell death. The molecular targets and pathways involved in these processes are still under investigation, but the compound’s ability to modulate cellular functions makes it a promising candidate for further research.
類似化合物との比較
1-(2,6-Dichlorophenylacetyl)-3-n-propylguanidine can be compared with other similar compounds, such as:
Diclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl group.
Aceclofenac: Another NSAID with structural similarities.
1-(2,6-Dichlorophenyl)biguanide hydrochloride: A compound with a similar guanidine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s ability to inhibit enzymes and induce autophagy sets it apart from other similar compounds, making it a valuable subject for scientific research.
特性
CAS番号 |
91457-54-4 |
|---|---|
分子式 |
C12H15Cl2N3O |
分子量 |
288.17 g/mol |
IUPAC名 |
2-(2,6-dichlorophenyl)-N-(N'-propylcarbamimidoyl)acetamide |
InChI |
InChI=1S/C12H15Cl2N3O/c1-2-6-16-12(15)17-11(18)7-8-9(13)4-3-5-10(8)14/h3-5H,2,6-7H2,1H3,(H3,15,16,17,18) |
InChIキー |
COJLHPSZVYZSGJ-UHFFFAOYSA-N |
正規SMILES |
CCCN=C(N)NC(=O)CC1=C(C=CC=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


